molecular formula C23H23N3O4 B2882495 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one

カタログ番号 B2882495
分子量: 405.4 g/mol
InChIキー: DSYQEYPVKFDJDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antioxidant and Enzyme Inhibitory Activities

A study by Özil et al. (2018) described the synthesis of benzimidazole derivatives, including those with morpholine components, and their evaluation as glucosidase inhibitors with antioxidant activity. These compounds were synthesized via a 'onepot' nitro reductive cyclization reaction and showed significant antioxidant activities assessed by various in vitro assays. Moreover, some of these compounds demonstrated superior α-glucosidase inhibitory potential compared to the standard drug acarbose, indicating their potential application in managing diabetes and oxidative stress-related conditions (Özil, Parlak, & Baltaş, 2018).

Catalytic Applications

Luo et al. (2017) developed an environmentally benign method for synthesizing benzimidazoles through acceptorless dehydrogenative condensation of primary alcohols and benzene-1,2-diamine, catalyzed by novel Ru(II) hydride complexes. This method avoids the use of oxidants or stoichiometric strong bases, presenting a greener alternative for the synthesis of chemically and pharmaceutically significant benzimidazoles (Luo, Dai, Cong, Li, Peng, & Zhang, 2017).

Corrosion Inhibition

A study by Rbaa et al. (2020) on new benzimidazole derivatives based on 8-hydroxyquinoline investigated their corrosion inhibition behavior for mild steel in HCl solution. These compounds, characterized by NMR, IR, and elemental analysis, demonstrated high efficacy as corrosion inhibitors, with one compound reaching an optimum inhibitory efficiency of 97.7%. This study suggests the potential application of these compounds in protecting metals against corrosion in acidic environments (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, Chhajed et al. (2016) designed and synthesized benzimidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors and evaluated their anticancer activity against colorectal and lung cancer cell lines. These compounds exhibited promising cytotoxic activities, with some showing significant inhibitory effects on cancer cell proliferation (Chhajed, Sonawane, Upasani, Kshirsagar, & Gupta, 2016).

Synthesis and Biological Evaluation

Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and evaluated their DNA binding, cellular DNA lesion activities, and cytotoxicity. These complexes showed substantial in vitro cytotoxic effect against various cancer cell lines, indicating their potential as anticancer agents (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).

特性

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-2-14-11-15-21(28)17(23-24-18-5-3-4-6-19(18)25-23)13-30-22(15)16(20(14)27)12-26-7-9-29-10-8-26/h3-6,11,13,27H,2,7-10,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYQEYPVKFDJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。